molecular formula C13H9Cl2NO B1421523 2-(2,6-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187166-05-7

2-(2,6-Dichlorobenzoyl)-3-methylpyridine

Cat. No.: B1421523
CAS No.: 1187166-05-7
M. Wt: 266.12 g/mol
InChI Key: HVYHVAHFXWMPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichlorobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dichlorobenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the dichlorobenzoyl group can yield the corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products:

    Oxidation Products: 2-(2,6-Dichlorobenzoyl)-3-carboxypyridine

    Reduction Products: 2-(2,6-Dichlorobenzyl)-3-methylpyridine

    Substitution Products: 2-(2,6-Dichlorobenzoyl)-3-methoxypyridine

Scientific Research Applications

2-(2,6-Dichlorobenzoyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylpyridine ring can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

  • 2,6-Dichlorobenzoyl chloride
  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzoic acid

Comparison: 2-(2,6-Dichlorobenzoyl)-3-methylpyridine is unique due to the presence of both the dichlorobenzoyl and methylpyridine moieties. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, while 2,6-dichlorobenzoyl chloride is primarily used as an acylating agent, the addition of the methylpyridine ring in this compound enhances its potential for biological applications.

Properties

IUPAC Name

(2,6-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)11-9(14)5-2-6-10(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYHVAHFXWMPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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